2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
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Overview
Description
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenoxy group and an acetonitrile group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group and the acetonitrile group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-Hydroxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
- 2-{[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
- 2-{[3-(4-Chlorophenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
Uniqueness
2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-12-2-4-13(5-3-12)24-17-11-23-16-10-14(22-9-8-19)6-7-15(16)18(17)20/h2-7,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKVQLGDIZWMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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